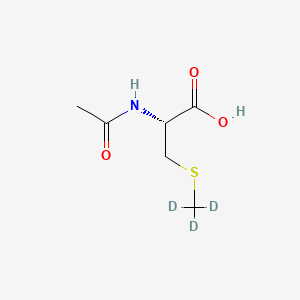
2-Nitrotoluene-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrotoluene-d7 is a deuterated form of 2-Nitrotoluene, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used in research settings, particularly in nuclear magnetic resonance spectroscopy (NMR) as an internal standard . The molecular formula of this compound is C7D7NO2, and it has a molecular weight of 144.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrotoluene-d7 typically involves the nitration of toluene-d8. The process begins with the preparation of nitrating acid by mixing concentrated sulfuric acid and nitric acid under controlled temperature conditions. The nitrating acid is then added dropwise to toluene-d8, maintaining the reaction temperature below 5°C to avoid the formation of nitrous gases . The reaction mixture is then allowed to warm up slowly to room temperature, followed by purification steps such as extraction, recrystallization, and distillation to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to ensure the safe and efficient nitration of toluene-d8. The product is then purified using industrial-scale separation techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Nitrotoluene-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrobenzoic acid derivatives.
Reduction: Reduction of this compound leads to the formation of 2-amino-toluene-d7.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions are used.
Major Products Formed
Oxidation: Nitrobenzoic acid derivatives.
Reduction: 2-Amino-toluene-d7.
Substitution: Halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
2-Nitrotoluene-d7 is extensively used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 2-Nitrotoluene-d7 involves its role as a deuterated internal standard in NMR spectroscopy. The deuterium atoms provide distinct signals that help in the accurate quantification and analysis of other compounds in a mixture. In biological systems, the presence of deuterium can influence reaction rates and pathways, providing insights into enzyme mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Nitrotoluene: The non-deuterated form, used similarly in chemical synthesis and research.
4-Nitrotoluene: Another isomer with similar applications but different reactivity and physical properties.
2,4-Dinitrotoluene: A compound with two nitro groups, used in the production of explosives and dyes.
Uniqueness
2-Nitrotoluene-d7 is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and studies involving isotope effects. The deuterium atoms provide distinct spectral features that are not present in non-deuterated compounds, allowing for more precise and detailed analysis .
Properties
IUPAC Name |
1,2,3,4-tetradeuterio-5-nitro-6-(trideuteriomethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAZTCDQAHEYBI-AAYPNNLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])[N+](=O)[O-])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662155 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-2-nitro(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84344-04-7 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-2-nitro(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)
![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)











